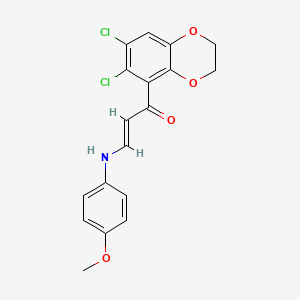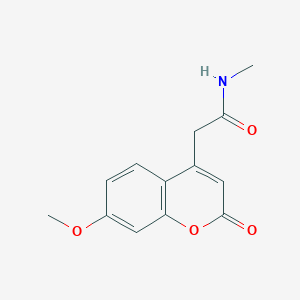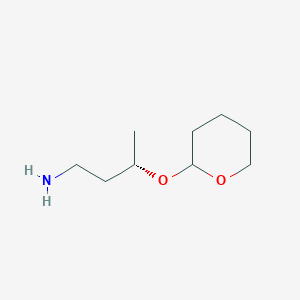
4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone (DMP) is an organic compound with a wide range of applications in both industry and research. It is a highly versatile compound due to its unique molecular structure, which allows it to be used in a variety of synthesis methods, as well as its ability to interact with a variety of substrates. DMP is used in a variety of scientific research applications, such as drug synthesis, drug delivery, and biocatalysis. In addition, it has been studied extensively for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone is not fully understood. However, it is believed to interact with a variety of substrates through a series of chemical reactions. For example, 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone has been found to react with aldehydes and ketones to form imines, as well as with amines to form imidazolines. In addition, 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone has been found to react with carboxylic acids to form esters, as well as with alcohols to form ethers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone are not fully understood. However, it has been found to have a variety of effects on cells and tissues. For example, 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone has been found to inhibit the growth of certain bacteria and viruses, as well as to have an anti-inflammatory effect. In addition, 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone has been found to have a mild sedative effect, as well as to have an effect on the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone is its versatility, as it can be used in a variety of synthesis methods and can interact with a variety of substrates. In addition, 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone is relatively inexpensive and readily available, making it a cost-effective choice for laboratory experiments.
However, there are also a number of limitations to the use of 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone in laboratory experiments. For example, 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone is a highly reactive compound and can react with a variety of substrates, which can lead to unexpected results. In addition, 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone is toxic and should be handled and stored with caution.
Direcciones Futuras
There are a number of potential future directions for the study of 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone. One potential direction is the development of new synthesis methods for 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone, as well as the development of new uses for 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone in drug synthesis and drug delivery. In addition, further research into the biochemical and physiological effects of 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone could provide insight into the potential therapeutic applications of 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone. Finally, further research into the advantages and limitations of 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone for laboratory experiments could lead to improved methods for the use of 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone in laboratory experiments.
Métodos De Síntesis
4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone can be synthesized through a variety of methods. The most common method is the reaction of 2-methyl-3-nitropyridine with dimethyl sulfoxide (DMSO) in the presence of a base, such as triethylamine. This reaction yields 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone as the major product and several other minor products. Other methods for the synthesis of 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone include the reaction of 2-methyl-3-nitropyridine with dimethyl sulfide or dimethyl sulfone, as well as the reaction of 2-methyl-4-nitropyridine with dimethyl sulfoxide.
Aplicaciones Científicas De Investigación
4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone has a wide range of applications in scientific research. One of the most common applications is in the synthesis of drugs and drug delivery systems. 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone has been used in the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics. In addition, 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone has been used in the synthesis of drug delivery systems, such as liposomes and nanoparticles, which are used to deliver drugs to specific parts of the body.
4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone has also been studied extensively for its potential applications in biocatalysis. It has been found to be an effective catalyst for the synthesis of a variety of compounds, such as amines, alcohols, and carboxylic acids. In addition, 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone has been used in the synthesis of a variety of polymers, such as polyesters and polyamides.
Propiedades
IUPAC Name |
4,6-dimethyl-3-methylsulfonyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-5-4-6(2)9-8(10)7(5)13(3,11)12/h4H,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQQOJLQVXKNHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

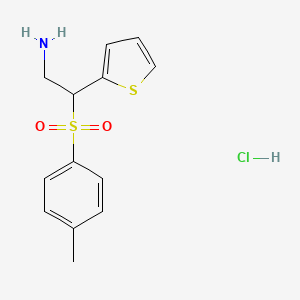

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2619124.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone](/img/structure/B2619129.png)
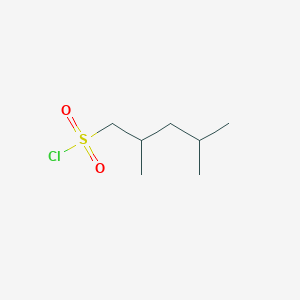
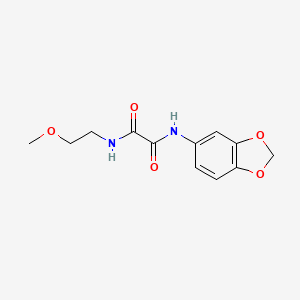
![3-[[1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2619132.png)
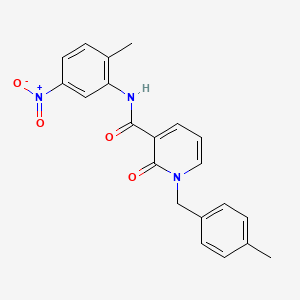
![N-(3,4-difluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2619135.png)
![2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2619137.png)
![5-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2619139.png)
